![molecular formula C11H11N3S B2509436 2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene CAS No. 1604415-09-9](/img/structure/B2509436.png)
2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene is a useful research compound. Its molecular formula is C11H11N3S and its molecular weight is 217.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anabolic Agents in Bone Health
Benzothiophene derivatives, such as 2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene, have shown promise as potential anabolic agents by enhancing the expression of Bone Morphogenetic Protein-2 (BMP-2). Studies have demonstrated that certain benzothiophene and benzofuran compounds stimulate bone formation and trabecular connectivity restoration in vivo. These compounds, particularly this compound, could potentially be utilized in developing new classes of drugs aimed at treating bone-related disorders like osteoporosis by enhancing BMP-2 expression both in vitro and in vivo (Guo et al., 2010).
Antihypertriglyceridemic Agents
Research has explored the synthesis of benzothiophene carboxamide derivatives, including this compound, and their potential as antihypertriglyceridemic agents. Certain derivatives have been shown to significantly reduce plasma triglyceride levels and increase high-density lipoprotein levels in vivo models, indicating their potential therapeutic role in treating conditions like hyperlipidemia and atherosclerosis (Abu Sheikha et al., 2011).
Alzheimer's Disease Diagnostics
Benzothiophene derivatives have been synthesized and labeled for potential diagnostic imaging of Alzheimer's disease patients using positron emission tomography. The high binding affinities of these derivatives to beta-amyloid aggregates and their significant brain uptake in animal models highlight the potential of this compound derivatives in the imaging and diagnosis of Alzheimer's disease (Chang et al., 2006).
Neuroprotective Agents
Studies on compounds like this compound have shown neuroprotective properties, particularly in models of neurodegenerative diseases. These compounds inhibit oxidative stress and nitric oxide-induced neurotoxicity and act as neurotrophic factors, demonstrating potential therapeutic applications in diseases like Alzheimer's and Parkinson's (Kawasaki et al., 2008).
Cancer Chemoprevention
Benzothiophene derivatives, functioning as selective estrogen receptor modulators (SERMs), have been utilized in clinical use and trials for chemoprevention of breast cancer. These compounds, through oxidative labile activity, can activate transcription of genes for cytoprotective phase II enzymes, suggesting a possible mechanism for cancer chemoprevention (Yu et al., 2007).
Properties
IUPAC Name |
2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-7-9-5-3-4-6-10(9)15-11(7)8(2)13-14-12/h3-6,8H,1-2H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHFQMXLFIUHLT-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(C)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=CC=CC=C12)[C@@H](C)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,8,8-Trimethyl-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2509353.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3,3-dimethylbutanamide](/img/structure/B2509356.png)
![2-(4-cyanobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509360.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2509361.png)
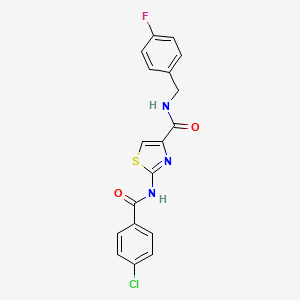
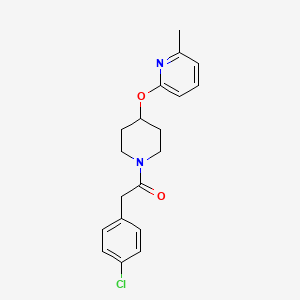
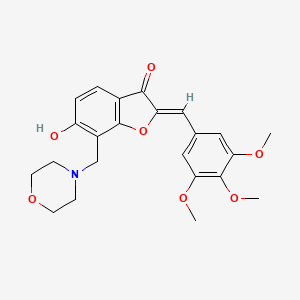
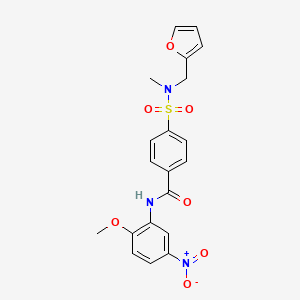
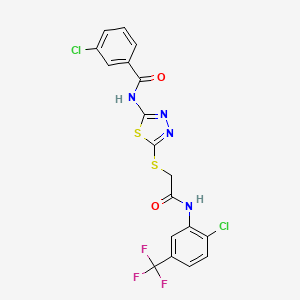
![2-(2-fluoro-5-methylanilino)-2-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetonitrile](/img/structure/B2509368.png)


![(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2509373.png)
